![molecular formula C14H27N3O3S B2915885 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide CAS No. 697777-60-9](/img/structure/B2915885.png)
1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide
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Overview
Description
“1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C14H27N3O3S . It has an average mass of 317.448 Da and a monoisotopic mass of 317.177307 Da .
Molecular Structure Analysis
The molecular structure of “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a sulfonyl group (SO2) and a carboxamide group (CONH2), which are attached to the piperidine ring .Scientific Research Applications
Amide Ligands in Catalysis
A study by Ma et al. (2017) explored the use of amide-derived ligands for Cu-catalyzed coupling reactions, highlighting the utility of such compounds in facilitating novel synthetic routes for producing pharmaceutically important molecules. The research demonstrates the potential for compounds like 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide in catalysis and organic synthesis, contributing to advancements in drug discovery and material science (Ma et al., 2017).
Hyperbranched Polymers
The synthesis of hyperbranched polymers from A2 and BB'2 type monomers, as researched by Yan and Gao (2000), provides insights into the creation of new materials with potential applications in biomedicine, coatings, and nanotechnology. The methodology involves the reaction of aminoethylpiperazine with divinyl sulfone, underlining the role of piperidine and pyrrolidine derivatives in the development of novel polymeric materials (Yan & Gao, 2000).
Antibacterial Activity
Research by Ajani et al. (2012) on sulfonamides, including compounds structurally related to 1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide, showcases the broad spectrum of biological activities these molecules possess. The study emphasized their potential in addressing antibiotic resistance, underlining the importance of such compounds in medicinal chemistry and drug design (Ajani et al., 2012).
Novel Synthesis Approaches
Explorations into new synthetic pathways for piperidines and pyrrolidines, as seen in the work of Back and Nakajima (2000), demonstrate the chemical flexibility and utility of sulfone and amide functionalities in accessing complex nitrogen-containing heterocycles. This research provides valuable methodologies for synthesizing a wide range of bioactive compounds and pharmaceuticals (Back & Nakajima, 2000).
Future Directions
The future directions of research on “1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide” and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications . As piperidine derivatives are present in many classes of pharmaceuticals, they continue to be a significant area of research in drug design .
properties
IUPAC Name |
1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCTCXZDDJMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |
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